4-Ethoxyphenol;formic acid

Description

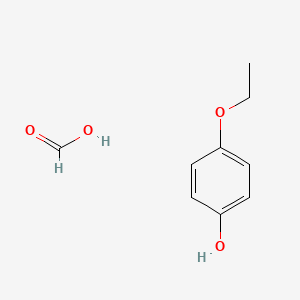

4-Ethoxyphenol (CAS 150-76-5) is a phenolic compound featuring an ethoxy group (-OCH₂CH₃) para to the hydroxyl group on the benzene ring. It is structurally related to 4-methoxyphenol (CAS 150-76-5), differing only in the alkyl chain length of the ether substituent.

Formic acid (HCOOH, CAS 64-18-6) is the simplest carboxylic acid, naturally occurring in ant venom and industrial settings. It is a key player in hydrogen storage, organic synthesis, and antimicrobial applications . Its thermochemical properties include a standard enthalpy of formation (ΔfH°gas) of -378.6 kJ/mol and a proton affinity of 742.0 kJ/mol .

Properties

CAS No. |

149695-93-2 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-ethoxyphenol;formic acid |

InChI |

InChI=1S/C8H10O2.CH2O2/c1-2-10-8-5-3-7(9)4-6-8;2-1-3/h3-6,9H,2H2,1H3;1H,(H,2,3) |

InChI Key |

QYTFYELJOLAALQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)O.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxyphenol can be synthesized through various methods, including the hydrolysis of phenolic esters or ethers and the reduction of quinones . One common method involves the reaction of hydroquinone with an alcohol in the presence of catalytic amounts of benzoquinone and an acid, such as perchloric acid .

Formic acid can be produced industrially through the hydrolysis of methyl formate or as a byproduct in the production of acetic acid . Another method involves the catalytic dehydrogenation of formic acid using transition-metal catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to quinones using reagents like hydrogen peroxide.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.

Formic acid participates in several reactions, such as:

Decomposition: It decomposes into carbon monoxide and water or carbon dioxide and hydrogen under different conditions.

Reduction: It can be reduced to formaldehyde.

Common Reagents and Conditions

Oxidation of 4-Ethoxyphenol: Hydrogen peroxide and formic acid are commonly used.

Decomposition of Formic Acid: Catalysts like transition metals are used to facilitate the reaction.

Major Products Formed

Oxidation of 4-Ethoxyphenol: Quinones are the major products.

Decomposition of Formic Acid: Carbon monoxide, carbon dioxide, and hydrogen are the primary products.

Scientific Research Applications

4-Ethoxyphenol and formic acid have diverse applications in scientific research:

Chemistry: 4-Ethoxyphenol is used as an intermediate in the synthesis of dyes, pharmaceuticals, and stabilizers.

Biology: Formic acid is studied for

Comparison with Similar Compounds

Research Findings :

- Hydrogen Storage : Formic acid decomposes into H₂ and CO₂ via homogeneous catalysts (e.g., Ru-phosphine complexes), achieving near-room-temperature dehydrogenation efficiencies of >95% .

- Market Growth : The global formic acid market is projected to grow from USD 1.50 billion (2022) to USD 2.11 billion by 2032, driven by demand in agriculture and leather processing .

- Thermochemical Stability : Formic acid exhibits a lower thermal decomposition threshold (~160°C) compared to acetic acid, limiting its high-temperature applications .

Contradictions : While acetic acid dominates food preservation, formic acid’s role in hydrogen storage is debated due to energy inefficiencies in H₂ extraction .

Comparison of 4-Ethoxyphenol with Similar Phenolic Compounds

4-Ethoxyphenol’s closest structural analogs include 4-methoxyphenol and phenol. Key comparisons:

| Property | 4-Ethoxyphenol | 4-Methoxyphenol | Phenol |

|---|---|---|---|

| Substituent | -OCH₂CH₃ | -OCH₃ | -OH |

| Solubility in Water | Low | Moderate | High |

| Applications | Pharmaceutical intermediates (e.g., acetamide derivatives) | Antioxidant in polymers, cosmetics | Disinfectants, resins |

Research Gaps: Direct data on 4-ethoxyphenol are sparse. However, ethoxy groups generally enhance lipophilicity and metabolic stability compared to methoxy groups, suggesting utility in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.